(R)-Ethyl piperidine-2-carboxylate hydrochloride

Chiral purity Stereochemistry Quality control

(R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) is a chiral piperidine-2-carboxylate ester in hydrochloride salt form, with a molecular weight of 193.67 g/mol and molecular formula C₈H₁₆ClNO₂. The compound serves as a versatile heterocyclic building block in organic and medicinal chemistry, where the defined (R)-stereochemistry at the 2-position of the piperidine ring enables the construction of enantiomerically pure drug candidates and complex alkaloids.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 183786-20-1
Cat. No. B3031188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl piperidine-2-carboxylate hydrochloride
CAS183786-20-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
InChIKeyKGAWPIXNSIYQPC-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) – Procurement-Ready Chiral Piperidine Building Block


(R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) is a chiral piperidine-2-carboxylate ester in hydrochloride salt form, with a molecular weight of 193.67 g/mol and molecular formula C₈H₁₆ClNO₂ . The compound serves as a versatile heterocyclic building block in organic and medicinal chemistry, where the defined (R)-stereochemistry at the 2-position of the piperidine ring enables the construction of enantiomerically pure drug candidates and complex alkaloids .

Why Generic Substitution Fails for (R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) in Chiral Applications


Substituting the (R)-enantiomer with its (S)-counterpart (CAS 123495-48-7), the racemic mixture (CAS 77034-33-4), or alternative esters such as methyl pipecolinate (CAS 32559-18-5) is not functionally equivalent. The absolute configuration at the C2 chiral center governs both intermolecular interactions in asymmetric syntheses and biological target recognition . In vitro enzyme inhibition data indicate that the two enantiomers can exhibit divergent potencies against specific targets , and patent literature explicitly links the (2R)-configuration to anti-thrombogenic activity [1]. Furthermore, the hydrochloride salt form imparts enhanced aqueous solubility compared to the free base, a property critical for reaction workup and formulation that is absent in non-salt analogs .

Quantitative Differentiation Evidence for (R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) vs. Comparators


Enantiomeric Purity Specifications: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer hydrochloride salt is commercially available with defined minimum purity specifications of 95% from multiple vendors , while the racemic ethyl pipecolinate hydrochloride (CAS 77034-33-4) is supplied at 97% purity from certain sources . The (S)-enantiomer hydrochloride salt (CAS 123495-48-7) is offered at 98% minimum purity by at least one supplier .

Chiral purity Stereochemistry Quality control

Procurement Cost Comparison: (R)-Enantiomer Hydrochloride vs. Racemate Hydrochloride

Pricing data from commercial vendors indicate that the enantiopure (R)-hydrochloride salt commands a significant premium over the racemic mixture. For a 1g quantity, the (R)-enantiomer is priced at approximately $47 USD , while the racemic ethyl piperidine-2-carboxylate hydrochloride (CAS 77034-33-4) is available at €25 for 5g (approx. $27 USD/5g) . On a per-gram basis, the (R)-enantiomer is approximately 8–10× more expensive than the racemate.

Cost efficiency Procurement Chiral building block

Biological Activity Differentiation: Enantiomer-Specific Enzyme Inhibition Profiles

The two enantiomers of ethyl pipecolinate exhibit distinct inhibitory profiles. The (R)-enantiomer (referred to as ethyl pipecolinate, EP) is a more potent inhibitor of aminopyrine N-demethylase than its enantiomer ethyl diazoacetate (ED), while ED inhibits acetylcholinesterase more effectively . Additionally, in vitro carboxylesterase inhibition data for a structurally related piperidine-2-carboxylate derivative show IC₅₀ values of 1.05×10⁵ nM against human liver microsomal carboxylesterase and 1.10×10⁵ nM against porcine carboxylesterase [1].

Enzyme inhibition Stereoselectivity Pharmacology

Application-Specific Utility: (R)-Configuration as an Anti-Thrombogenic Synthetic Intermediate

A Japanese patent (JPH06296498A) discloses a process for obtaining optically pure alkyl (2R-trans)-2-piperidinecarboxylates, exemplified by ethyl (2R-trans)-4-ethyl-2-piperidinecarboxylate, which are claimed to possess anti-thrombogenic activity [1]. The (2S-trans) enantiomer is intentionally degraded by an enzyme during the resolution process, underscoring that the (2R)-configuration is essential for the desired pharmacological property.

Anti-thrombogenic Chiral intermediate Pharmaceutical synthesis

Solubility Advantage of Hydrochloride Salt Form

The hydrochloride salt of ethyl piperidine-2-carboxylate exhibits significantly enhanced aqueous solubility compared to the corresponding free base (CAS 15862-72-3). While quantitative solubility values are not directly reported for the (R)-enantiomer hydrochloride, the (S)-enantiomer hydrochloride is described as having solubility that "significantly enhances" aqueous solubility relative to the free base form . This property is consistent across enantiomers and directly impacts reaction workup, purification, and formulation compatibility.

Aqueous solubility Salt form Formulation

Recommended Application Scenarios for (R)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 183786-20-1) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Drug Intermediates

Use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly those requiring the (R)-piperidine-2-carboxylate scaffold. The defined stereochemistry ensures the final API possesses the correct absolute configuration, avoiding the need for post-synthetic chiral resolution. This is supported by the compound's established role as a heterocyclic building block in total synthesis and patent claims linking the (2R)-configuration to anti-thrombogenic activity [1].

Enantioselective Enzyme Inhibition Studies

Employ the (R)-enantiomer in structure-activity relationship (SAR) studies to probe stereochemical requirements of enzyme active sites. The literature indicates that the two enantiomers of ethyl pipecolinate exhibit divergent inhibition profiles against aminopyrine N-demethylase and acetylcholinesterase , making the enantiopure compound essential for accurate target validation.

Quality Control and Reference Standard for Chiral HPLC

Utilize the enantiopure (R)-hydrochloride salt as a reference standard for chiral chromatographic method development and validation. With vendor-reported purity of 95% and availability of batch-specific analytical data (NMR, HPLC, GC) , the compound is suitable for establishing retention time benchmarks and enantiomeric excess calibration curves.

Hydrochloride Salt-Enabled Aqueous Chemistry

Incorporate the hydrochloride salt in synthetic sequences requiring aqueous solubility. The salt form enhances water solubility compared to the free base , facilitating aqueous-phase reactions, extractions, and purifications without additional solubilizing agents.

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